β-(p-Nitrophenyl)ethyl Bromide-d4
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Overview
Description
β-(p-Nitrophenyl)ethyl Bromide-d4: is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of β-(p-Nitrophenyl)ethyl Bromide-d4 typically involves the bromination of β-(p-Nitrophenyl)ethyl alcohol. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes the use of deuterated reagents and solvents to maintain the deuterium labeling .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: β-(p-Nitrophenyl)ethyl Bromide-d4 undergoes nucleophilic substitution reactions where the bromide group is replaced by other nucleophiles.
Reduction Reactions: The nitro group in the compound can be reduced to an amine group under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Reduction Reactions: The major product is the corresponding amine derivative.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in isotopic labeling studies to trace reaction pathways and mechanisms .
Biology:
Medicine:
Industry:
Mechanism of Action
The mechanism of action of β-(p-Nitrophenyl)ethyl Bromide-d4 involves its interaction with nucleophiles and reducing agents. The deuterium atoms provide stability and allow for detailed studies of reaction mechanisms and pathways. The compound’s molecular targets include various enzymes and receptors, making it valuable in biochemical research.
Comparison with Similar Compounds
β-(p-Nitrophenyl)ethyl Bromide: The non-deuterated version of the compound.
p-Nitrophenethyl Bromide: Another similar compound with slight structural differences.
Uniqueness:
- The presence of deuterium atoms in β-(p-Nitrophenyl)ethyl Bromide-d4 makes it unique for isotopic labeling studies.
- It offers enhanced stability and allows for more precise tracking in biochemical and chemical reactions .
Properties
CAS No. |
1794971-35-9 |
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Molecular Formula |
C8H8BrNO2 |
Molecular Weight |
234.085 |
IUPAC Name |
1-(2-bromo-1,1,2,2-tetradeuterioethyl)-4-nitrobenzene |
InChI |
InChI=1S/C8H8BrNO2/c9-6-5-7-1-3-8(4-2-7)10(11)12/h1-4H,5-6H2/i5D2,6D2 |
InChI Key |
NTURQZFFJDCTMZ-NZLXMSDQSA-N |
SMILES |
C1=CC(=CC=C1CCBr)[N+](=O)[O-] |
Synonyms |
1-(2-Bromoethyl)-4-nitrobenzene-d4; 1-Bromo-2-(4-nitrophenyl)ethane-d4; 2-(4-Nitrophenyl)-1-bromoethane; -d4 2-(4-Nitrophenyl)ethyl Bromide-d4; 2-(p-Nitrophenyl)ethyl Bromide-d4; 4-(2-Bromoethyl)-1-nitrobenzene-d4; 4-(2-Bromoethyl)nitrobenzene-d4; 4-N |
Origin of Product |
United States |
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